3-(3-Chloro-2-methylphenyl)-2-methoxybenzoic acid
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Overview
Description
3-(3-Chloro-2-methylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a 3-chloro-2-methylphenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-methylphenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2-methylphenol and 2-methoxybenzoic acid.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-methylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-2-methylphenyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chloro-2-methylphenyl)-2-methoxybenzoic acid depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can interact with specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylphenol: Shares the chloro and methyl substituents but lacks the methoxy and carboxylic acid groups.
2-Methoxybenzoic acid: Contains the methoxy and carboxylic acid groups but lacks the chloro and methyl substituents.
Uniqueness
3-(3-Chloro-2-methylphenyl)-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-10(5-4-8-13(9)16)11-6-3-7-12(15(17)18)14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQENIADBZYAHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C(=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690274 |
Source
|
Record name | 3'-Chloro-2-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-97-2 |
Source
|
Record name | 3'-Chloro-2-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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